molecular formula C17H15N3O5S B2481128 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034363-44-3

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2481128
CAS RN: 2034363-44-3
M. Wt: 373.38
InChI Key: FCQCMCATRZUNJO-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that feature a complex structure, including a sulfonamide group, which is often present in molecules with significant pharmacological activity. Such compounds are synthesized and studied for their diverse chemical reactions and properties, particularly in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide often involves multi-step synthetic pathways. For instance, the synthesis of similar sulfonamide compounds has been achieved through methods like the one-pot multi-component reaction (MCR) in water, which is appreciated for its mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related sulfonamides reveals significant twists within the molecule, as seen in the dihedral angles between various rings. Such structural features are crucial for the biological activity and chemical reactivity of these compounds (Asiri et al., 2012).

Chemical Reactions and Properties

Sulfonamides like the one are known for their ability to participate in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. For example, sulfonamides have been used as inhibitors for metal corrosion, highlighting their potential in materials science (Sappani & Karthikeyan, 2014).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Research on materials related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has shown their potential in the development of highly efficient red phosphorescent organic light-emitting diodes (OLEDs). Novel materials synthesized with heterocyclic pyrazine and dibenzofuran moieties, similar in structure to the compound , have demonstrated suitable properties for OLED applications, particularly in achieving superior external quantum efficiency (Liu et al., 2016).

Antitubercular Agents

Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antitubercular activity. A study involving the creation of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which share structural similarities with the specified compound, highlighted their potential as effective antitubercular agents (Kantevari et al., 2011).

Antitumor and Cytotoxicity Studies

Research into similar compounds has demonstrated potential in antitumor activities. For example, certain pyrazole and thienopyrimidine derivatives, which are structurally related to the specified compound, showed remarkable antitumor activity against human cell lines, indicating their potential for development into anticancer drugs (Aly, 2009).

Inhibitors of Carbonic Anhydrase Isoenzymes

Studies on compounds with structural similarities have revealed their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and for their inhibitory effects on human carbonic anhydrase isoenzymes, highlighting their possible therapeutic applications in medical science (Kucukoglu et al., 2016).

Antimicrobial Agents

Compounds structurally akin to the specified chemical have been synthesized and tested for their antibacterial activity. New heterocyclic compounds containing a sulfonamido moiety, which is a feature of the specified compound, were found to exhibit significant antibacterial properties, making them candidates for further development as antimicrobial agents (Azab et al., 2013).

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-26(22,12-3-4-14-16(10-12)25-9-8-24-14)20-11-13-17(19-6-5-18-13)15-2-1-7-23-15/h1-7,10,20H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCMCATRZUNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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